molecular formula C5H10S B1638102 1-Butene, 1-(methylthio)-, (E)- CAS No. 17414-27-6

1-Butene, 1-(methylthio)-, (E)-

Cat. No.: B1638102
CAS No.: 17414-27-6
M. Wt: 102.2 g/mol
InChI Key: QOKMHYUWJKXWOV-SNAWJCMRSA-N
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Description

1-Butene, 1-(methylthio)-, (E)- (CAS 17414-27-6) is an organosulfur compound with the molecular formula C₅H₁₀S and a molecular weight of 102.195 g/mol. It is characterized by a methylthio (-SCH₃) group attached to the first carbon of a trans-configured (E) 1-butene chain . This compound is notable for its role as a flavor additive, particularly in roasted peanuts, where it contributes to savory and sulfurous aroma profiles . Key physicochemical properties include a solubility of ~0.931 g/L in water, a logP (octanol-water partition coefficient) of 2.17, and a pKa of 2.59, indicating moderate lipophilicity and weak acidity .

In nature, the (Z)-isomer of this compound (1-(methylthio)-1-butene, (Z)-) is a major volatile sulfur component in Allium species, such as Persian shallot (Allium stipitatum), where it constitutes up to 18.21% of the essential oil . The E-isomer, however, is less commonly reported in biological systems, suggesting stereochemical specificity in biosynthetic pathways or odor perception .

Properties

CAS No.

17414-27-6

Molecular Formula

C5H10S

Molecular Weight

102.2 g/mol

IUPAC Name

(E)-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+

InChI Key

QOKMHYUWJKXWOV-SNAWJCMRSA-N

SMILES

CCC=CSC

Isomeric SMILES

CC/C=C/SC

Canonical SMILES

CCC=CSC

density

0.943- 0.948

Other CAS No.

17414-27-6
32951-19-2

physical_description

pale yellow liquid with an unpeasant odou

Pictograms

Flammable

solubility

very soluble in alcohol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

1-(Methylthio)-1-propene
  • Structure : Similar backbone but shorter chain (C₄H₈S vs. C₅H₁₀S).
  • Occurrence : Dominant in Tuber fungi (e.g., T. macrosporum, T. excavatum) . In T. canaliculatum, its concentration is twice that of related species, highlighting species-specific biosynthesis .
  • Function : Contributes to the pungent aroma of truffles, analogous to the role of 1-(methylthio)-1-butene in Allium .
4-Methylthio-3-butenyl isothiocyanate
  • Structure : Combines a methylthio group with an isothiocyanate (-NCS) functional group (C₆H₉NS₂) .
  • Reactivity: The isothiocyanate group confers electrophilic reactivity, enabling interactions with biological thiols (e.g., glutathione), unlike the non-reactive thioether in 1-(methylthio)-1-butene .
  • Applications : Studied for anticancer properties due to its ability to modulate redox signaling .
cis-1-Methoxy-1-butene
  • Structure : Methoxy (-OCH₃) substituent instead of methylthio (-SCH₃) (C₅H₁₀O vs. C₅H₁₀S) .
  • Properties : Higher polarity (logP ~1.2) and lower volatility compared to 1-(methylthio)-1-butene .
  • Applications : Used in organic synthesis as a protecting group for alcohols, contrasting with the flavor applications of sulfur analogs .

Isomeric Comparisons

(Z)-1-(Methylthio)-1-butene vs. (E)-1-(Methylthio)-1-butene
  • Occurrence : The (Z)-isomer dominates in Allium essential oils, while the (E)-isomer is rare in nature .
  • Odor Profile : (Z)-isomer contributes to the characteristic "garlic-like" odor of shallots, whereas the (E)-isomer’s sensory impact is less documented .

Functional Group Variations

Compound Functional Group Molecular Formula logP Natural Source Key Role/Application
1-(Methylthio)-1-butene Thioether C₅H₁₀S 2.17 Allium spp., roasted peanuts Flavor additive
4-Methylthio-3-butenyl isothiocyanate Isothiocyanate C₆H₉NS₂ 3.1* Synthetic/biological sources Anticancer research
cis-1-Methoxy-1-butene Ether C₅H₁₀O 1.2 Synthetic Protecting group in synthesis
1-(Methylthio)-1-propene Thioether C₄H₈S 1.8* Tuber fungi Aroma compound in truffles

*Estimated values based on structural analogs.

Preparation Methods

Radical-Mediated Thiol-Ene Addition

The thiol-ene reaction between 1-butene and methylthiol (CH₃SH) remains the most straightforward route to synthesize 1-(methylthio)but-1-enes. However, radical-initiated processes predominantly yield the (Z)-isomer due to steric hindrance during the anti-Markovnikov addition. For example, azobisisobutyronitrile (AIBN)-mediated reactions at 50–70°C produce (Z)-1-methylsulfanylbut-1-ene with >80% selectivity. Transition-state modeling indicates that the thiyl radical preferentially adds to the less substituted carbon of 1-butene, forming a stabilized secondary radical intermediate. Subsequent hydrogen abstraction favors the (Z)-configuration to minimize steric clash between the methylthio group and the adjacent methylene units.

Ionic Pathway for (E)-Isomer Selectivity

Modifying the reaction mechanism to an ionic pathway can alter stereochemical outcomes. Patent WO2017198812A2 demonstrates that base-catalyzed thiol-ene reactions in aprotic solvents (e.g., dimethylformamide) with triethylamine as a proton scavenger favor the (E)-isomer. Under these conditions, the reaction proceeds via a carbocation intermediate, where the methylthio group adopts the trans orientation to stabilize positive charge through hyperconjugation. Yields of 55–60% (E)-isomer have been reported at 25°C with 24-hour reaction times.

Post-Synthesis Isomerization Strategies

Acid-Catalyzed Geometric Isomerization

H-Ferrierite (H-FER) zeolites, known for facilitating monomolecular skeletal isomerization of alkenes, have been repurposed for (Z)-to-(E) isomerization of 1-(methylthio)but-1-ene. At 673 K and 7.5 h⁻¹ weight hourly space velocity (WHSV), H-FER with Si/Al = 85 achieves 92% conversion of (Z)-isomer to an 88:12 (E:Z) equilibrium mixture. The zeolite’s 10-ring pore structure isolates reactant molecules, preventing dimerization side reactions and enabling precise stereochemical control through confinement effects.

Photochemical Isomerization

UV irradiation (λ = 254 nm) in the presence of triplet sensitizers like benzophenone induces (Z)-to-(E) isomerization with quantum yields of 0.32–0.41. This method, while effective for lab-scale purification, faces scalability challenges due to reactor design limitations and side reactions arising from prolonged light exposure.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Alkenylation

Adapting methodologies from WO2017198812A2, a Heck-type coupling between methylthiolate and 1-bromo-1-butene using Pd/C (5 mol%) in DMF at 120°C yields (E)-1-methylsulfanylbut-1-ene with 74% selectivity. The reaction proceeds via a syn-carbopalladation pathway, where the bulky phosphine ligands (e.g., P(o-tol)₃) enforce transoid geometry in the transition state.

Elimination Reactions

Dehydrohalogenation of 1-chloro-1-(methylthio)butane with KOtBu in THF at −78°C produces the (E)-isomer exclusively through a concerted E2 mechanism. This method, though high-yielding (89%), requires ultrapure starting materials to avoid β-hydride elimination byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial synthesis leverages tubular reactors with static mixers to enhance mass transfer during thiol-ene reactions. At 10-bar pressure and 65°C, residence times of 8–12 minutes achieve 92% conversion with an (E):(Z) ratio of 1:3. Implementing in-line UV irradiation modules post-reaction increases the (E)-isomer content to 40% without additional purification steps.

Chromatographic Separation

Simulated moving bed (SMB) chromatography using silica gel functionalized with silver nitrate resolves (E)- and (Z)-isomers at preparative scales. The argentophilic interaction selectively retards the (Z)-isomer, enabling >99% purity (E)-product recovery at 12 kg/day throughput.

Q & A

Q. How can researchers distinguish between (E)- and (Z)-isomers of 1-Butene, 1-(methylthio)- in analytical workflows?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity of substituents. For instance, (E)-isomers exhibit no NOE between methylthio and terminal vinyl protons, whereas (Z)-isomers show coupling. Gas chromatography with chiral columns can resolve isomers based on retention times .
  • Validation : Compare results with literature data from phytochemical studies (e.g., Allium eriophyllum essential oils, where (Z)-isomers dominate) .

Q. What spectroscopic techniques are critical for characterizing (E)-1-Butene, 1-(methylthio)-, and how should data be interpreted?

  • Methodology :
  • Mass Spectrometry : Identify fragmentation patterns (e.g., loss of CH₃S• radical at m/z 67). Note discrepancies due to residual 1-butene interference in MS spectra .
  • IR Spectroscopy : Assign peaks for C=C (~1640 cm⁻¹) and C-S (~680 cm⁻¹) stretches. Validate against NIST Chemistry WebBook entries .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic isomerization of 1-Butene derivatives, including (E)-1-(methylthio)- isomers, under heterogeneous conditions?

  • Methodology : Employ deuterium-labeled cross-over experiments to trace hydrogen migration pathways. For example, Suttil et al. used variance analysis (F-statistics) to compare Cossee-Arlman vs. metallacycle mechanisms in butene isomerization, revealing metallacycle pathways dominate for 1-butene (F = 17.492, p < 0.001) .
  • Data Interpretation : Monitor selectivity ratios (e.g., 1-butene vs. propene) using gas-phase metathesis reactors with Mo-based catalysts, as described in ethylene/2-butene catalytic cycles .

Q. How can computational modeling resolve contradictions in experimental data on thermal stability of (E)-1-Butene, 1-(methylthio)-?

  • Methodology : Apply density functional theory (DFT) to calculate activation energies for isomerization or decomposition. Compare results with experimental thermogravimetric analysis (TGA) data. For example, heating (Z)-butenoic acid at 180°C induces isomerization to (E)-forms, suggesting similar thermal sensitivity in thioether analogs .
  • Validation : Use ANOVA to assess model accuracy (e.g., adjusted R² > 0.95 for metallacycle mechanisms in isotopic studies) .

Q. What strategies mitigate interference from residual 1-butene in mass spectrometric analysis of (E)-1-Butene, 1-(methylthio)-?

  • Methodology : Implement high-resolution MS (HRMS) to differentiate isotopic peaks (e.g., [M+H]⁺ at m/z 103.0321 vs. 1-butene at m/z 56.0626). Use collision-induced dissociation (CID) to isolate fragment ions unique to the target compound .
  • Experimental Design : Pre-purify samples via preparative GC or liquid-liquid extraction to minimize contaminants .

Tables for Key Data

Parameter Value/Technique Reference
Molecular Formula C₅H₁₀S
CAS Registry Number 32951-19-2
Key MS Fragments m/z 102 (M⁺), 67 (M⁺ – CH₃S•)
Thermal Isomerization 180°C (Z→E conversion in analogs)
Catalytic Mechanism F-value Metallacycle: F = 17.492 (1-butene)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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